molecular formula C11H11FN2O B6358443 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 1092305-53-7

3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B6358443
CAS No.: 1092305-53-7
M. Wt: 206.22 g/mol
InChI Key: VCCAATBAQVGHGD-UHFFFAOYSA-N
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Description

3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is an organic compound belonging to the pyrazolone class. This compound features a pyrazolone ring substituted with an ethyl group at the 3-position and a fluorophenyl group at the 1-position. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate.

    Solvent: Ethanol or methanol.

    Temperature: Reflux conditions (around 78-80°C).

The reaction proceeds through the formation of an intermediate chalcone, which undergoes cyclization to form the desired pyrazolone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include various substituted pyrazolones, which can be further functionalized for specific applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one: Similar structure but with a methyl group instead of an ethyl group.

    3-Ethyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one: Similar structure but with the fluorine atom at the 4-position of the phenyl ring.

    3-Ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one: Lacks the fluorine atom on the phenyl ring.

Uniqueness

The presence of the fluorine atom in 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one enhances its lipophilicity and metabolic stability, making it a unique compound with potentially improved pharmacokinetic properties compared to its analogs.

Properties

IUPAC Name

5-ethyl-2-(2-fluorophenyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-2-8-7-11(15)14(13-8)10-6-4-3-5-9(10)12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCAATBAQVGHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=O)C1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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